molecular formula C20H32O3 B8497459 Benzeneacetic acid, 4-(dodecyloxy)- CAS No. 79794-88-0

Benzeneacetic acid, 4-(dodecyloxy)-

Cat. No. B8497459
CAS RN: 79794-88-0
M. Wt: 320.5 g/mol
InChI Key: HQAAQSKXONDGQH-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-(dodecyloxy)- is a useful research compound. Its molecular formula is C20H32O3 and its molecular weight is 320.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzeneacetic acid, 4-(dodecyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneacetic acid, 4-(dodecyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

79794-88-0

Product Name

Benzeneacetic acid, 4-(dodecyloxy)-

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

2-(4-dodecoxyphenyl)acetic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-16-23-19-14-12-18(13-15-19)17-20(21)22/h12-15H,2-11,16-17H2,1H3,(H,21,22)

InChI Key

HQAAQSKXONDGQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a dimethylformamide (DMF, 100 ml) solution of ethyl 4-hydroxyphenylacetate (18 g, 0.1 mol.) and dodecyl bromide (25 g, 0.1 mol.) was added potassium carbonate (15 g, 0.1 mol.). The mixture was stirred at 100° C. for one hour. To the reaction solution, after cooling, was added water (200 ml) and the mixture was subjected to extraction with isopropyl ether (IPE). The organic layer was washed with water, dried and concentrated under reduced pressure. The concentrate was dissolved in a mixture of methanol (100 ml) and tetrahydrofuran (THF, 100 ml). To the solution was added aqueous sodium hydroxide (10 g, 0.25 mol.), and the mixture was stirred at 50° C. The reaction solution was concentrated under reduced pressure, whose pH was adjusted to 4, followed by extraction with ethyl acetate. The organic layer was washed with water, dried and concentrated under reduced pressure to leave crude crystals. Recrystallization from hexane-IPE gave 4-dodecyloxyphenylacetic acid (1-e, 20 g, 63%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a dimethylformamide (DMF, 100 ml) solution of ethyl 4-hydroxyphenyl acetate (18 g, 0.1 mol.) and dodecyl bromide (25 g, 0.1 mol.) was added potassium carbonate (15 g, 0.1 mol.). The mixture was stirred at 100° C. for one hour. To the reaction solution, after cooling, was added water (200 ml), which was subjected to extraction with isopropyl ether (IPE). The organic layer was washed with water, dried and concentrated under reduced pressure. The concentrate was dissolved in a mixture of methanol (100 ml) and tetrahydrofuran (THF, 100 ml). To the solution was added aqueous sodium hydroxide (10 g, 0.25 xol.), and the mixture was stirred at 50° C. The reaction solution was concentrated under reduced pressure, and the pH was adjusted to 4, followed by extraction with ethyl acetate. The organic layer was washed with water, dried and concentrated under reduced pressure to leave crude crystals Recrystallization from hexane-IPE gave 4-dodecyloxyphenylacetic acid (1-e, 20 g, 63%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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